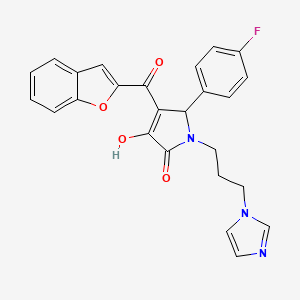

1-(3-(1H-imidazol-1-yl)propyl)-4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

The compound 1-(3-(1H-imidazol-1-yl)propyl)-4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a unique substitution pattern:

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O4/c26-18-8-6-16(7-9-18)22-21(23(30)20-14-17-4-1-2-5-19(17)33-20)24(31)25(32)29(22)12-3-11-28-13-10-27-15-28/h1-2,4-10,13-15,22,31H,3,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOUGFWOTAZVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCCN5C=CN=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1H-imidazol-1-yl)propyl)-4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features several notable structural components:

- Imidazole ring : Contributes to its biological reactivity.

- Benzofuran moiety : Associated with various pharmacological properties.

- Pyrrolone framework : Known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly through modulation of the PI3K/AKT signaling pathway, which is critical in many cancers .

- Receptor Binding : The imidazole group may facilitate binding to various receptors, potentially influencing neurotransmitter systems and leading to neuroprotective effects .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties:

- In vitro studies : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective inhibition of cell growth .

- In vivo models : Animal studies showed reduced tumor growth in models treated with this compound, suggesting its potential as a therapeutic agent against tumors .

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Significant cytotoxicity |

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : It has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

| Bacterial Strain | MIC Value (μg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 6.25 | Gram-positive |

| Escherichia coli | 12.5 | Gram-negative |

Case Studies

Several research articles have documented the biological effects of this compound:

- Study on Anticancer Properties : A study highlighted the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways, demonstrating its mechanism as a potential anticancer agent .

- Antimicrobial Efficacy Assessment : Another research evaluated the antimicrobial activity against multiple strains, confirming its effectiveness in inhibiting bacterial growth and suggesting further exploration for clinical applications in infectious diseases .

- Neuroprotective Effects : Preliminary studies indicated that the compound could protect neuronal cells from oxidative stress, which may have implications for neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties , making them candidates for developing new antibiotics. Studies have shown that derivatives containing benzofuran and imidazole structures possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 1 | 2.50 | Strong |

| 2 | 10 | Moderate |

| 3 | 20 | Weak |

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent . Its ability to inhibit specific cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, studies have highlighted its effectiveness against melanoma cells by targeting the V600E BRAF mutation .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties . Research suggests that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics from this class of compounds .

Case Study 2: Anticancer Activity

In vitro studies on melanoma cells revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy targeting specific mutations .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step strategies, often leveraging palladium-catalyzed cross-couplings, nucleophilic substitutions, and condensation reactions.

Core Pyrrol-2(5H)-one Formation

The pyrrol-2(5H)-one ring is typically synthesized via:

-

Paal-Knorr cyclization : Reaction of 1,4-diones with amines under acidic conditions (e.g., acetic acid, catalytic H₂SO₄) to form substituted pyrroles, followed by oxidation to yield the pyrrolone scaffold .

-

Multi-component reactions : Condensation of aldehydes, amines, and β-keto esters in the presence of catalysts like PPTS (pyridinium p-toluenesulfonate) or NaOEt .

Example :

Methyl 4-formylbenzoate reacts with tryptamine and methyl acetopyruvate under PPTS catalysis to form the pyrrol-2(5H)-one core, achieving a 72% yield .

Acylation at Position 4

The benzofuran-2-carbonyl group is introduced via:

-

Friedel-Crafts acylation : Using benzofuran-2-carboxylic acid chloride in anhydrous DCM with AlCl₃ as a catalyst .

-

Palladium-catalyzed coupling : Reaction of benzofuran-2-carboxamide with aryl halides under Pd(OAc)₂ and tricyclohexylphosphonium tetrafluoroborate, yielding 73% after column chromatography.

Substitution at Position 5

The 4-fluorophenyl group is incorporated through:

-

Suzuki-Miyaura coupling : Using 4-fluorophenylboronic acid and a brominated pyrrolone precursor with Pd(PPh₃)₄ as a catalyst .

-

Direct alkylation : Reaction of 4-fluorophenyl Grignard reagents with pyrrolone intermediates .

Installation of the Imidazolylpropyl Side Chain

The imidazol-1-ylpropyl group is added via:

-

Nucleophilic substitution : Reaction of 1-(3-chloropropyl)-1H-imidazole with the pyrrolone nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .

-

Reductive amination : Condensation of 3-imidazol-1-ylpropanal with the amine-functionalized pyrrolone, followed by NaBH₄ reduction .

Hydroxy Group at Position 3

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under pyridine catalysis .

-

Oxidation : Converts to a ketone using MnO₂ or Dess-Martin periodinane .

Benzofuran-2-carbonyl Group

-

Hydrolysis : Cleavage under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions to yield benzofuran-2-carboxylic acid.

-

Nucleophilic addition : Reacts with hydrazines to form hydrazides, as seen in the synthesis of thiosemicarbazone derivatives .

Imidazolylpropyl Side Chain

-

Quaternary ammonium salt formation : Reacts with methyl iodide to form imidazolium salts .

-

Coordination chemistry : Participates in metal-ligand interactions with Cu²⁺ or Zn²⁺, relevant to biological activity .

Key Reaction Data

Stability and Degradation Pathways

-

Photodegradation : The benzofuran moiety undergoes [2+2] cycloaddition under UV light, forming dimeric byproducts.

-

Hydrolysis : The ester group in the benzofuran-2-carbonyl substituent hydrolyzes in aqueous NaOH (1 M, 70°C, 2 h) .

-

Oxidative decomposition : The imidazole ring oxidizes to imidazolidinone in the presence of H₂O₂/AcOH .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations Across Key Positions

The table below highlights structural differences between the target compound and its analogs:

Key Observations

Position 1 Substituent

- The target compound and analogs in , and share the 3-(imidazol-1-yl)propyl chain, which may enhance solubility or receptor binding via the imidazole’s nitrogen atoms.

- Compounds in use a 2-hydroxypropyl group, introducing a polar hydroxyl group that could improve aqueous solubility but reduce lipophilicity.

Position 4 Aroyl Group

- The benzofuran-2-carbonyl group in the target compound is unique, offering a fused aromatic system that may enhance π-π stacking interactions compared to simpler benzoyl derivatives (e.g., 4-methylbenzoyl in or 4-methoxybenzoyl in ).

Position 5 Substituent

- The 4-fluorophenyl group in the target compound balances electronegativity and lipophilicity.

- 4-tert-butylphenyl () increases steric bulk, which may hinder binding in crowded active sites.

Conserved Features

Implications for Structure-Activity Relationships (SAR)

Benzofuran vs. Benzoyl Groups : The benzofuran moiety in the target compound may offer enhanced rigidity and aromatic interactions compared to flexible benzoyl analogs.

Imidazole vs. Hydroxypropyl Chains : The imidazole-propyl chain may confer better solubility in physiological environments compared to hydroxypropyl derivatives.

Q & A

Basic: What synthetic methodologies are effective for constructing the pyrrol-2-one core in this compound?

Answer:

The pyrrol-2-one core can be synthesized via base-assisted cyclization of β-ketoamide precursors. For example, describes a cyclization reaction using substituted aryl groups under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base like potassium carbonate. Key steps include:

- Precursor preparation : Reacting β-keto esters with amines to form β-ketoamides.

- Cyclization : Heating the intermediate at 80–100°C for 6–12 hours to induce ring closure.

- Purification : Column chromatography with chloroform/ethyl acetate/hexane mixtures (2:3:3) to isolate the product .

Advanced: How can X-ray crystallography using SHELX software resolve stereochemical uncertainties in this compound?

Answer:

SHELX programs (e.g., SHELXL) are critical for refining crystal structures. The workflow involves:

- Data collection : High-resolution diffraction data (≤1.0 Å) to capture electron density maps.

- Structure solution : Using Patterson methods (SHELXD) for phasing, especially for chiral centers in the imidazole and benzofuran groups.

- Refinement : Iterative cycles in SHELXL to model hydrogen bonding (e.g., 3-hydroxy group interactions) and validate stereochemistry via R-factors and Flack parameters .

Note : Twinned crystals may require the TWIN/BASF commands in SHELXL for accurate refinement.

Basic: What spectroscopic techniques are recommended for characterizing the imidazole and benzofuran moieties?

Answer:

- 1H/13C NMR : Identify imidazole protons (δ 7.5–8.5 ppm) and benzofuran carbonyl carbons (δ 160–170 ppm). Use DMSO-d6 as a solvent to observe exchangeable protons (e.g., -OH groups) .

- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .

- HRMS : Validate molecular weight with <5 ppm error, particularly for fluorophenyl (m/z ~122) and benzofuran (m/z ~146) fragments .

Advanced: How can researchers optimize pharmacokinetic properties like aqueous solubility for in vivo studies?

Answer:

Strategies include:

- Structural modification : Introduce hydrophilic groups (e.g., sulfonyl or amine) to the imidazole or pyrrolone moiety while maintaining activity. highlights replacing lipophilic substituents with polar groups to reduce plasma protein binding .

- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based carriers to enhance solubility without altering the core structure.

- In silico modeling : Predict logP and pKa using tools like Schrödinger’s QikProp to balance lipophilicity and solubility .

Data Contradiction: How to resolve discrepancies in reported biological activity data across studies?

Answer:

Contradictions may arise from assay conditions or compound purity. Mitigation steps:

- Reproducibility checks : Replicate assays using identical protocols (e.g., enzyme concentration, pH, temperature) .

- Analytical validation : Confirm compound purity (>95% via HPLC) and stability (e.g., detect hydrolysis of the benzofuran carbonyl group under assay conditions) .

- Control experiments : Include positive controls (e.g., known inhibitors) and validate target engagement via SPR or ITC .

Advanced: What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Answer:

- Docking studies : Use AutoDock Vina or Glide to model interactions with targets (e.g., kinase active sites). Focus on the 4-fluorophenyl group’s hydrophobic interactions and imidazole’s hydrogen bonding .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the propylimidazole linker .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., replacing benzofuran with other aryl groups) .

Basic: How to address challenges in isolating intermediates during multistep synthesis?

Answer:

- Chromatography optimization : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) for polar intermediates like the hydroxy-pyrrolone moiety .

- Acid-base extraction : Exploit differences in pKa (e.g., imidazole’s basicity) to separate intermediates .

- Crystallization : Induce crystallization of the benzofuran carbonyl derivative using ethanol/water mixtures .

Advanced: What strategies validate target engagement in cellular assays for this compound?

Answer:

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins .

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding via Western blot .

- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment to confirm on-mechanism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.